Synthesis Yield Differentiation: 1-Bromo-3,3,3-trifluoroprop-1-ene vs. 2-Bromo-3,3,3-trifluoropropene
A key differentiation is in the yield of the desired isomer from specific synthetic routes. According to a patent by Honeywell International, the reaction of 3,3,3-trifluoropropyne with HBr in a sealed cylinder yields 1-bromo-3,3,3-trifluoroprop-1-ene in 83-91% yield [1]. In contrast, a prior art process for producing the 2-bromo isomer from 1,2-dibromo-3,3,3-trifluoropropene with 20% aqueous NaOH is reported to give a 98% yield [2]. This demonstrates that while the 2-bromo isomer can be obtained in very high yield from a specific dehydrohalogenation, the 1-bromo isomer is the major product under the direct addition of HBr to the alkyne, offering a distinct and efficient pathway for its procurement.
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | 83-91% yield |
| Comparator Or Baseline | 2-Bromo-3,3,3-trifluoropropene (98% yield) |
| Quantified Difference | Target compound yield is 7-15 percentage points lower than comparator's best reported yield in a different synthetic process. |
| Conditions | Reaction of 3,3,3-trifluoropropyne with HBr at low temperatures (for target); Reaction of 1,2-dibromo-3,3,3-trifluoropropane with 20% aqueous NaOH (for comparator). |
Why This Matters
For procurement and process design, this highlights that the optimal synthetic route is compound-specific; choosing the correct isomer avoids low-yield pathways and informs cost-effective sourcing strategies.
- [1] Zhai, Y., Poss, A. J., & Singh, R. R. (2014). U.S. Patent Application No. US 2014/0179960 A1. Synthesis of 1-bromo-3,3,3-trifluoropropene. Honeywell International Inc. (Para [0047]) View Source
- [2] Mori et al. (2001). Japanese Patent No. JP 2001322955. Cited in: Zhai, Y., Poss, A. J., & Singh, R. R. (2014). U.S. Patent Application No. US 2014/0179960 A1. View Source
